
Eribulin mesylate
Vue d'ensemble
Description
Le mésylate d'éribuline est un analogue synthétique de l'halichondrine B, un produit naturel isolé de l'éponge marine Halichondria okadai . C'est un nouvel agent ciblant les microtubules utilisé principalement dans le traitement du cancer du sein métastatique . Le mésylate d'éribuline a montré des bénéfices cliniques significatifs, notamment une amélioration de la survie globale chez les patients atteints d'un cancer du sein avancé .
Mécanisme D'action
Target of Action
Eribulin mesylate, commonly known as eribulin, is a microtubule-targeting agent (MTA) . Its primary targets are the microtubules in the cell, which play a crucial role in cell division and intracellular transport .
Mode of Action
Eribulin interacts with its targets by inhibiting the growth phase of microtubules without affecting the shortening phase . This unique interaction leads to the sequestration of tubulin into nonproductive aggregates . Eribulin exerts its effects via a tubulin-based antimitotic mechanism leading to G2/M cell-cycle block , disruption of mitotic spindles, and, ultimately, apoptotic cell death after prolonged mitotic blockage .
Biochemical Pathways
The primary biochemical pathway affected by eribulin is the microtubule dynamics . By inhibiting the growth phase of microtubules, eribulin disrupts the normal function of the microtubule network, leading to cell cycle arrest and apoptosis . Additionally, eribulin has been shown to have effects on peripheral nerves, angiogenesis, vascular remodeling, and epithelial-to-mesenchymal transition .
Pharmacokinetics
Eribulin’s pharmacokinetics reveal that it is eliminated primarily in feces unchanged . Renal impairment decreases eribulin clearance and increases exposure . The volume of distribution ranges from 43 L/m2 to 114 L/m2, and protein binding is between 49 to 65% . These properties impact the bioavailability of eribulin and suggest that dose adjustments may be necessary in patients with moderate or severe renal impairment .
Result of Action
Eribulin’s action results in reduced cell viability and clonogenicity, and promotes apoptosis and cell cycle arrest . At the molecular level, eribulin induces DNA damage and apoptosis markers . The minimal effects of eribulin observed in normal leukocytes suggest selectivity for malignant blood cells .
Analyse Biochimique
Biochemical Properties
Eribulin mesylate plays a significant role in biochemical reactions by targeting microtubules. It inhibits the growth phase of microtubules without affecting the shortening phase, leading to the sequestration of tubulin into nonproductive aggregates . This action results in the disruption of mitotic spindles and ultimately induces apoptotic cell death after prolonged mitotic blockage . This compound interacts with tubulin, a key protein in the microtubule structure, and this interaction is critical for its antimitotic effects .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It induces G2/M cell-cycle arrest, which disrupts mitotic spindle formation and leads to cell-cycle arrest and apoptosis . This compound also affects cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to inhibit the epithelial-to-mesenchymal transition (EMT), a process that is crucial for cancer metastasis . Additionally, it influences angiogenesis and vascular remodeling, further contributing to its anti-cancer properties .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to a small number of high-affinity sites at the plus ends of existing microtubules . This binding inhibits microtubule polymerization and promotes microtubule pausing, which disrupts the mitotic spindle and leads to cell-cycle arrest in the G2/M phase . The inhibition of microtubule dynamics by this compound ultimately results in apoptotic cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound has a terminal half-life of approximately 2 days, with a rapid distribution phase followed by a slow elimination phase . Studies have shown that this compound remains stable and retains its anti-cancer properties over time. Long-term effects observed in in vitro and in vivo studies include sustained inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exert significant antitumor effects without causing severe toxicity . At higher doses, it can induce toxic effects such as neutropenia and peripheral neuropathy . These dosage-dependent effects highlight the importance of optimizing the dosage to achieve maximum therapeutic benefit while minimizing adverse effects.
Metabolic Pathways
This compound is primarily eliminated unchanged in the feces, with minor elimination via the urine . The compound is not significantly metabolized by cytochrome P450 enzymes, indicating that it undergoes minimal metabolic transformation . This unique metabolic profile contributes to its stability and prolonged activity in the body.
Transport and Distribution
This compound is rapidly distributed in the body, with a volume of distribution ranging from 43 to 114 L/m² . The compound exhibits linear kinetics and is primarily eliminated through nonrenal pathways . Its distribution within cells and tissues is facilitated by its interaction with tubulin, which allows it to effectively target and disrupt microtubule dynamics .
Subcellular Localization
This compound primarily localizes to the microtubules within cells, where it exerts its antimitotic effects . The compound binds to specific sites on β-tubulin, which is a key component of microtubules . This subcellular localization is crucial for its ability to disrupt microtubule dynamics and induce cell-cycle arrest and apoptosis.
Méthodes De Préparation
La synthèse du mésylate d'éribuline implique plusieurs étapes, en commençant par l'halichondrine B. Le processus comprend la déprotection de l'éribuline-énone dans le tétrahydrofurane à l'aide d'une solution de TBAF tamponnée avec du chlorhydrate d'imidazole, suivie d'une purification par chromatographie sur colonne . Des méthodes de production industrielle ont été développées pour augmenter la synthèse de quantités microgrammes à multigrammes, impliquant des réactions de couplage clés telles que la formation de la liaison carbone-carbone C30a à C1 et la fermeture du cycle macrocyclique par une réaction intramoléculaire de Nozaki-Hiyama-Kishi .
Analyse Des Réactions Chimiques
Le mésylate d'éribuline subit diverses réactions chimiques, y compris l'oxydation, la réduction et la substitution. Les réactifs couramment utilisés dans ces réactions comprennent l'acétate d'éthyle, le méthanol, l'éthanol et le n-heptane . Les principaux produits formés à partir de ces réactions sont des intermédiaires comme le N-ERBL-04, qui sont ensuite purifiés et traités pour obtenir le composé final .
Applications de recherche scientifique
Le mésylate d'éribuline a un large éventail d'applications de recherche scientifique. En chimie, il est étudié pour ses propriétés uniques de dépolymérisation des microtubules . En biologie et en médecine, il est largement utilisé dans la recherche sur le cancer, en particulier pour son efficacité dans le traitement du cancer du sein métastatique . Des essais cliniques ont démontré ses avantages en termes de survie chez les patients atteints d'un cancer du sein HER2-négatif et triple négatif . De plus, le mésylate d'éribuline est en cours d'investigation pour son utilisation potentielle dans le traitement d'autres tumeurs solides avancées .
Mécanisme d'action
Le mésylate d'éribuline exerce ses effets en inhibant la phase de croissance des microtubules sans affecter la phase de raccourcissement . Il séquestre la tubuline dans des agrégats non productifs, conduisant à un blocage du cycle cellulaire G2/M, une perturbation des fuseaux mitotiques et, finalement, à la mort cellulaire par apoptose après un blocage mitotique prolongé . Ce mécanisme est distinct de celui des autres agents ciblant les microtubules, ce qui rend le mésylate d'éribuline unique dans sa classe .
Applications De Recherche Scientifique
Eribulin mesylate has a wide range of scientific research applications. In chemistry, it is studied for its unique microtubule-depolymerizing properties . In biology and medicine, it is used extensively in cancer research, particularly for its efficacy in treating metastatic breast cancer . Clinical trials have demonstrated its survival benefits in patients with HER2-negative and triple-negative breast cancer . Additionally, this compound is being investigated for its potential use in treating other advanced solid tumors .
Comparaison Avec Des Composés Similaires
Le mésylate d'éribuline est comparé à d'autres agents ciblant les microtubules tels que les taxanes et les alcaloïdes de la vinca. Contrairement à ces composés, le mésylate d'éribuline a un mécanisme d'action unique qui implique l'inhibition de la croissance des microtubules sans affecter la phase de raccourcissement . Des composés similaires comprennent l'halichondrine B, à partir de laquelle le mésylate d'éribuline est dérivé, et d'autres produits naturels marins comme la discodermolide et la trabectédine .
Propriétés
IUPAC Name |
(1S,3S,6S,9S,12S,14R,16R,18S,20R,21R,22S,26R,29S,31R,32S,33R,35R,36S)-20-[(2S)-3-amino-2-hydroxypropyl]-21-methoxy-14-methyl-8,15-dimethylidene-2,19,30,34,37,39,40,41-octaoxanonacyclo[24.9.2.13,32.13,33.16,9.112,16.018,22.029,36.031,35]hentetracontan-24-one;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H59NO11.CH4O3S/c1-19-11-24-5-7-28-20(2)12-26(45-28)9-10-40-17-33-36(51-40)37-38(50-33)39(52-40)35-29(49-37)8-6-25(47-35)13-22(42)14-27-31(16-30(46-24)21(19)3)48-32(34(27)44-4)15-23(43)18-41;1-5(2,3)4/h19,23-39,43H,2-3,5-18,41H2,1,4H3;1H3,(H,2,3,4)/t19-,23+,24+,25-,26+,27+,28+,29+,30-,31+,32-,33-,34-,35+,36+,37+,38-,39+,40+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAMYWGZHLCQOOJ-WRNBYXCMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2CCC3C(=C)CC(O3)CCC45CC6C(O4)C7C(O6)C(O5)C8C(O7)CCC(O8)CC(=O)CC9C(CC(C1=C)O2)OC(C9OC)CC(CN)O.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H]2CC[C@H]3C(=C)C[C@@H](O3)CC[C@]45C[C@@H]6[C@H](O4)[C@H]7[C@@H](O6)[C@@H](O5)[C@@H]8[C@@H](O7)CC[C@@H](O8)CC(=O)C[C@H]9[C@H](C[C@H](C1=C)O2)O[C@@H]([C@@H]9OC)C[C@@H](CN)O.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H63NO14S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
826.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
441045-17-6 | |
| Record name | Eribulin mesylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=441045-17-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Eribulin mesylate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0441045176 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2R,3R,3aS,7R,8aS,9S,10aR,11S,12R,13aR,13bS,15S,18S,21S,24S,26R,28R,29aS)-2-[(2S)-3-amino-2-hydroxypropyl]-3-methoxy-26-methyl-20,27-dimethylidenehexacosahydro-11,15:18,21:24,28-triepoxy-7,9-ethano-12,15-methano-9H,15H-furo[3,2-i]furo[2',3':5,6]pyrano[4,3-b][1,4]dioxacyclopentacosin-5(4H)-one methanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ERIBULIN MESYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AV9U0660CW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



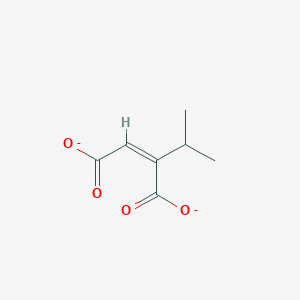

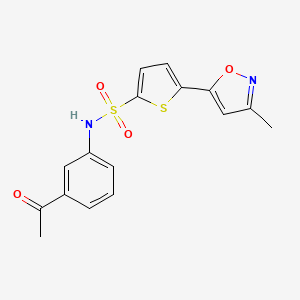
![(8S,9S,13S,14S)-17-[di(propan-2-yl)carbamoyl]-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3-sulfonic acid](/img/structure/B1257484.png)
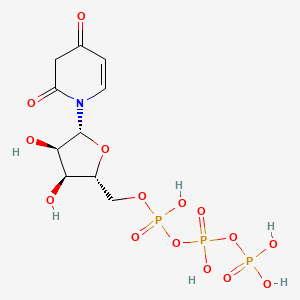
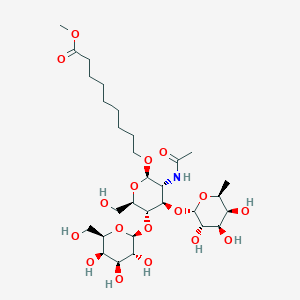

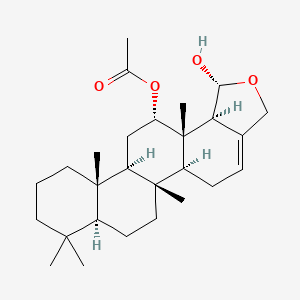

![2-[Piperidinoethoxyphenyl]-3-[4-hydroxyphenyl]-2h-benzo(b)pyran](/img/structure/B1257494.png)
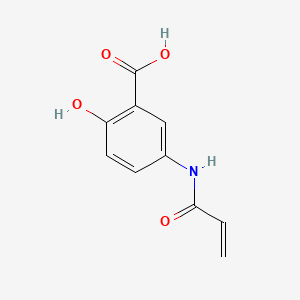
![(2-Phenylcyclopropyl)-[2-(1,3-thiazolidine-3-carbonyl)-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl]methanone](/img/structure/B1257496.png)

